molecular formula C31H36N4O10S2 B12418438 Di-O-cysteinyl-glycinoyl curcumin-d6

Di-O-cysteinyl-glycinoyl curcumin-d6

Katalognummer: B12418438
Molekulargewicht: 694.8 g/mol
InChI-Schlüssel: INJRLMWCICXIDY-GIYIOUCVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di-O-cysteinyl-glycinoyl curcumin-d6 is a synthetic compound derived from curcumin, a natural phenolic compound found in turmeric. This compound is isotope-labeled, making it useful in various scientific research applications. It is known for its potent anti-tumor, anti-inflammatory, and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di-O-cysteinyl-glycinoyl curcumin-d6 involves multiple steps, starting with the preparation of curcumin derivativesThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compound suitable for research and commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Di-O-cysteinyl-glycinoyl curcumin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Di-O-cysteinyl-glycinoyl curcumin-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for accurate data analysis.

    Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and metabolic diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Wirkmechanismus

The mechanism of action of Di-O-cysteinyl-glycinoyl curcumin-d6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. It targets key proteins and enzymes involved in these pathways, leading to its anti-tumor, anti-inflammatory, and antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its isotope labeling, which enhances its utility in research applications. The labeled compound allows for precise tracking and analysis in various experimental setups, providing valuable insights into its biological and chemical properties .

Eigenschaften

Molekularformel

C31H36N4O10S2

Molekulargewicht

694.8 g/mol

IUPAC-Name

[4-[(1E,6E)-7-[4-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]oxy-3-(trideuteriomethoxy)phenyl]-3,5-dioxohepta-1,6-dienyl]-2-(trideuteriomethoxy)phenyl] 2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetate

InChI

InChI=1S/C31H36N4O10S2/c1-42-26-11-18(5-9-24(26)44-28(38)14-34-30(40)22(32)16-46)3-7-20(36)13-21(37)8-4-19-6-10-25(27(12-19)43-2)45-29(39)15-35-31(41)23(33)17-47/h3-12,22-23,46-47H,13-17,32-33H2,1-2H3,(H,34,40)(H,35,41)/b7-3+,8-4+/t22-,23-/m0/s1/i1D3,2D3

InChI-Schlüssel

INJRLMWCICXIDY-GIYIOUCVSA-N

Isomerische SMILES

[2H]C(OC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CNC(=O)[C@@H](N)CS)OC([2H])([2H])[2H])OC(=O)CNC(=O)[C@@H](N)CS)([2H])[2H]

Kanonische SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CNC(=O)C(CS)N)OC)OC(=O)CNC(=O)C(CS)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.